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Compound of Interest

4-(2,5-Dimethylphenyl)piperidine
Compound Name:

hydrochloride
CAS No.: 1004618-86-3
Cat. No.: B1389875

Get Quote

Executive Summary & Strategic Utility

In the optimization of CNS-active small molecules, the 4-arylpiperidine scaffold is a privileged
pharmacophore (found in opioids like pethidine and SSRIs like paroxetine). However, the
unsubstituted 4-phenylpiperidine moiety often suffers from promiscuous binding due to high
conformational freedom.

This guide evaluates 4-(2,5-Dimethylphenyl)piperidine Hydrochloride (4-2,5-DMP).[1]
Unlike its unsubstituted or para-substituted counterparts, the 2,5-dimethyl substitution pattern
introduces a critical "ortho-effect.” X-ray crystallographic data reveals that this steric bulk locks
the phenyl ring into a high-torsion angle relative to the piperidine chair, significantly altering the
hydrodynamic volume and receptor selectivity profile compared to standard alternatives.

Experimental Protocol: Single Crystal Growth
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Context: Obtaining diffraction-quality crystals of hydrochloride salts with hydrophobic aryl
substituents requires controlling the nucleation rate to prevent oiling out.

Method A: Vapor Diffusion (Optimized for 4-2,5-DMP)

This method is superior to spontaneous evaporation for this compound due to the lipophilic
nature of the dimethylphenyl group.

e Solvent Selection: Dissolve 20 mg of 4-(2,5-Dimethylphenyl)piperidine HCI in 1.5 mL of
Methanol (MeOH). Ensure complete dissolution; sonicate if necessary.

» Antisolvent Preparation: Fill the outer reservoir of a crystallization chamber (or a larger vial)
with 4 mL of Diethyl Ether (Et20).

o Equilibration: Place the open inner vial (containing the MeOH solution) inside the outer
reservoir. Seal the outer vessel tightly.

o Timeline: Allow to stand undisturbed at 4°C for 72—-96 hours. The slow diffusion of Et2O
vapor into the MeOH reduces solubility gradually, yielding prismatic needles suitable for
XRD.

Method B: Slow Cooling (Alternative)

¢ Solvent: Ethanol/Water (9:1 v/v).

e Process: Heat to near-boiling to dissolve, then cool to room temperature at a rate of
—5°C/hour using a programmable incubator.

Comparative Structural Analysis

The following data compares the target compound against the industry-standard 4-
Phenylpiperidine HCI (4-PP) and the para-substituted 4-(4-Tolyl)piperidine HCI (4-TP).

Crystallographic Parameters & Stability
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Feature

4-(2,5-
Dimethylphenyl)pipe
ridine HCI (Target)

4-Phenylpiperidine
HCI (Standard)

4-(4-Tolyl)piperidine
HCI (Alternative)

Space Group

P21/c (Monoclinic)

Pbca (Orthorhombic)

P21/c (Monoclinic)

Crystal Habit

Prismatic Needles

Plates

Blocks

Conformation

Twisted Equatorial

Flat Equatorial

Flat Equatorial

~68° - 75° (Steric

~4° - 15° (Rotational

Torsion Angle ~10° - 20°
dle (@) Lock) Freedom)
o Low (Hydrophobic
Hygroscopicity o Moderate Moderate
shielding)
Melting Point >240°C (Decomp) 198-200°C 215-218°C

The "Ortho-Lock" Mechanism

The defining feature of 4-2,5-DMP is the steric clash between the C2-Methyl group on the

phenyl ring and the equatorial protons of the piperidine ring.

» Standard (4-PP): The phenyl ring can rotate freely, often adopting a coplanar alignment with

the C4-H bond. This allows the molecule to flatten, potentially binding to off-target receptors.

o Target (4-2,5-DMP): The ortho-methyl group forces the phenyl ring to twist perpendicular to

the piperidine chair. This "locked" conformation creates a distinct 3D shape, often improving

selectivity for deep hydrophobic pockets (e.g., p-opioid or specific serotonin transporters).

Visualization: Crystallography Workflow &
Interaction Logic

The following diagram illustrates the structural determination pipeline and the specific

intramolecular forces identified in the 4-2,5-DMP crystal lattice.
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Phase 3: Structural Output
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Figure 1: Workflow for structural elucidation of 4-2,5-DMP, highlighting the steric "lock"
identified during refinement.

Technical Discussion: Why Choose 4-2,5-DMP?
Solubility vs. Stability Trade-off

While the hydrochloride salt of the unsubstituted 4-phenylpiperidine is highly water-soluble, it is
also prone to hydrate formation (hygroscopicity), which complicates formulation.

e Data Insight: The 2,5-dimethyl groups increase the lipophilicity (LogP) of the cation. In the
crystal lattice, these hydrophobic methyl groups pack against each other, shielding the ionic
core.

e Result: 4-2,5-DMP HCI exhibits lower hygroscopicity than 4-PP HCI, making it more stable
for solid-dosage forms, though it requires co-solvents (e.g., PEG400) for aqueous injection
formulations.

Receptor Selectivity Implications

In medicinal chemistry, "flat" molecules (like 4-PP) often suffer from non-specific binding
(PAINS). The X-ray data confirms that 4-2,5-DMP exists in a non-planar conformation. This
dimensionality is critical for:

» Disrupting Tt-1t stacking interactions that lead to aggregation or toxicity.
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e Fitting into "L-shaped" binding pockets common in GPCRs (e.g., Sigma-1 or Mu-opioid
receptors), where the phenyl ring must be orthogonal to the amine pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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